molecular formula C5H10O3 B574742 (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 164267-53-2

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B574742
CAS No.: 164267-53-2
M. Wt: 118.132
InChI Key: WDMXOLOBWMBITN-RFZPGFLSSA-N
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Description

(3R,5R)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of novel nucleoside and nucleotide analogs . This compound provides the foundational stereochemically defined scaffold for constructing biologically active molecules. Its structure is integral to research focused on creating targeted therapies, as it can be used to develop analogs of FDA-approved drugs like clofarabine and cladribine . Such research aims to create new compounds that retain specific target binding, such as to the CD99 protein in Ewing Sarcoma, while potentially mitigating undesired mechanisms of action like DNA synthesis inhibition . Furthermore, the stereochemistry and functional groups of this tetrahydrofuran core make it a valuable building block for synthesizing other complex heterocyclic systems, including isonucleotidic cyclic dinucleotides (CDNs) that are being investigated as potent STING agonists for immunomodulatory cancer treatments . Its primary research value lies in its application for structure-activity relationship (SAR) studies, configurational analysis, and the generation of specialized chemical libraries for high-throughput screening in drug discovery campaigns .

Properties

IUPAC Name

(3R,5R)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMXOLOBWMBITN-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CO[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717218
Record name 1,4-Anhydro-3-deoxy-L-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164267-53-2
Record name 1,4-Anhydro-3-deoxy-L-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Epoxide Ring-Opening

Epoxide intermediates serve as precursors for tetrahydrofuran rings. A stereocontrolled approach involves:

  • Epoxidation of allylic alcohols :

    • Substrates like (2R,4R)-4-hydroxypent-2-en-1-ol undergo epoxidation using meta-chloroperbenzoic acid (mCPBA) to form a trans-configured epoxide.

    • Catalytic asymmetric epoxidation with Jacobsen’s catalyst achieves enantiomeric excess (>90% ee).

  • Acid-catalyzed cyclization :

    • Treatment with BF₃·OEt₂ induces epoxide ring-opening and simultaneous tetrahydrofuran ring formation.

    • Yields: 65–78%.

Table 1: Representative Conditions for Epoxide-Based Synthesis

StepReagents/ConditionsYield (%)Stereoselectivity (R,R:Others)
EpoxidationmCPBA, CH₂Cl₂, 0°C8592:8
CyclizationBF₃·OEt₂, toluene, reflux7295:5

Enzymatic Resolution of Racemic Mixtures

Kinetic resolution using hydrolytic enzymes offers an eco-friendly route:

  • Racemic synthesis :

    • Tetrahydrofuran-3,5-diyl dimethanol is synthesized via hydrogenation of furan derivatives (e.g., furfuryl alcohol).

  • Enzymatic discrimination :

    • Lipase B from Candida antarctica selectively acylates the (3S,5S)-enantiomer, leaving the desired (3R,5R)-isomer unreacted.

    • Reaction conditions : Vinyl acetate (acyl donor), hexane, 30°C.

    • Enantiomeric excess : >99% after recrystallization.

Reductive Cyclization of Keto-Esters

A convergent strategy employs keto-esters as flexible intermediates:

  • Synthesis of methyl 5-oxotetrahydrofuran-3-carboxylate :

    • Aldol condensation of levulinic acid with formaldehyde, followed by esterification.

  • Stereoselective reduction :

    • NaBH₄/CeCl₃ selectively reduces the ketone to a secondary alcohol with >90% diastereomeric excess.

    • Hydroxymethylation : Grignard addition (CH₂MgBr) introduces the hydroxymethyl group.

Table 2: Performance of Reducing Agents

Reducing AgentSolventTemperature (°C)de (%)Yield (%)
NaBH₄/CeCl₃THF09268
L-SelectrideEt₂O-788875

Industrial-Scale Production

Continuous Flow Hydrogenation

Catalytic hydrogenation in flow reactors enhances throughput:

  • Substrate : Furfural derivatives (e.g., 5-hydroxymethylfurfural).

  • Catalyst : 5% Pd/C with chiral modifiers (cinchonidine).

  • Conditions : 50 bar H₂, 80°C, residence time 30 min.

  • Conversion : >95%, ee : 85%.

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 3.85 (dd, J = 6.2 Hz, 1H), 3.72 (m, 2H), 3.58 (t, J = 8.1 Hz, 1H).

  • Optical rotation : [α]D²⁵ = +12.4° (c 1.0, H₂O) .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be further reduced to form diols using reducing agents such as NaBH4 (sodium borohydride).

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4.

    Substitution: Alkyl halides, acyl chlorides, or tosylates.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Diols.

    Substitution: Ethers, esters.

Scientific Research Applications

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds and participate in various biochemical reactions, influencing the activity of target molecules. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Stereoisomers

(3R,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
  • CAS No.: 259539-06-5
  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • For instance, this isomer may exhibit distinct crystallization behavior or enzymatic recognition compared to the 5R variant.
  • Safety : Classified with hazards H302 (oral toxicity), H313 (skin irritation), and H319 (eye irritation), requiring sealed storage at room temperature .
Nucleoside Analogs

Examples include (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (FDB021894):

  • CAS No.: 958-09-8
  • Molecular Formula : C₁₀H₁₃N₅O₃
  • Molecular Weight : 267.24 g/mol
  • Key Differences : The addition of a purine base at the 5-position transforms the molecule into a nucleoside analog, enabling roles in antiviral or anticancer therapies. Such compounds often require multi-step syntheses involving protective groups (e.g., benzoyl, silyl) and coupling reactions with nucleobases .
Fluorinated Derivatives

Example: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS 2055114-30-0):

  • Molecular Weight : 270.22 g/mol
  • Key Differences : Fluorination at the 4-position enhances metabolic stability and bioavailability, making it valuable for pharmaceutical applications. This modification also increases molecular weight and alters polarity .

Biological Activity

(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral organic compound with significant biological activity. Its unique stereochemistry and functional groups contribute to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including interactions with enzymes, cellular pathways, and potential therapeutic effects.

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Structure : The compound features a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring.

Research indicates that this compound can act as a substrate for specific enzymes, leading to the formation of active metabolites. These metabolites may influence critical cellular processes such as:

  • DNA Synthesis and Repair : The compound's metabolites are suggested to play roles in DNA repair mechanisms, potentially impacting cell proliferation and survival.
  • Enzyme Interactions : Studies have shown that this compound interacts with various enzymes, which may modulate metabolic pathways essential for cellular function.

Antiviral and Anticancer Properties

  • Antiviral Activity : Derivatives of this compound have been explored for their antiviral properties. Some studies suggest that these derivatives can inhibit viral replication by interfering with viral enzymes.
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth.
    • A comparative study highlighted its effectiveness against several tumor cell lines, suggesting potential as an anticancer agent.
Cell LineIC50 Value (µM)Reference
MCF-725.72 ± 3.95
HeLa9.7
KB4.7

Case Study 1: Cytotoxicity Against Tumor Cell Lines

A study conducted by Pfitzner et al. examined the cytotoxic effects of this compound on several tumor cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Antiviral Efficacy

In another study focused on antiviral activity, derivatives of this compound were tested against specific viral strains. The derivatives exhibited promising results in reducing viral load in infected cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound is synthesized via reduction of tetrahydrofuran derivatives using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Stereochemical control is achieved by optimizing temperature (typically 0–25°C), solvent polarity (e.g., ethanol or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Lab-scale methods prioritize stereochemical fidelity, while industrial routes focus on scalability and cost-efficiency .

Q. Which analytical techniques are most effective for characterizing the purity and stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry via coupling constants and NOE effects.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Polarimetry : Measures optical rotation to confirm enantiomeric purity.
  • X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are available .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use face shields during bulk handling.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • Waste Disposal : Collect waste in labeled containers for incineration or licensed disposal .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : It serves as a chiral building block for nucleoside analogs and glycosidase inhibitors. Its hydroxymethyl group enables regioselective functionalization (e.g., phosphorylation or glycosylation) to develop prodrugs or enzyme-targeting molecules .

Advanced Research Questions

Q. How can researchers mitigate challenges associated with the compound’s stereochemical instability during multi-step syntheses?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to shield hydroxyl moieties during reactive steps.
  • Low-Temperature Reactions : Minimize epimerization by maintaining temperatures below –10°C in nucleophilic substitutions.
  • Chiral Auxiliaries : Incorporate Evans auxiliaries to enforce desired configurations .

Q. What strategies are employed to study the compound’s interaction with biological targets, and how are conflicting binding assay results resolved?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to receptors like carbohydrate-binding proteins.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to resolve enthalpy-entropy compensation.
  • Orthogonal Assays : Cross-validate using fluorescence polarization and molecular dynamics (MD) simulations to address false positives/negatives .

Q. How do researchers address discrepancies in reported bioactivity data across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (pH, ionic strength).
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to exclude batch variability.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .

Q. What computational methods are utilized to predict the compound’s reactivity and guide synthetic route design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates transition-state energies for oxidation/reduction pathways.
  • Retrosynthetic Software : Tools like Pistachio or Reaxys propose routes based on known reaction templates.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories .

Q. How is the compound’s environmental impact assessed given the lack of ecotoxicological data?

  • Methodological Answer :

  • OECD Guidelines : Conduct Daphnia magna acute toxicity (Test 202) and algal growth inhibition (Test 201) assays.
  • Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to evaluate microbial breakdown.
  • QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships .

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